(3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a stereoisomer of Ezetimibe, a cholesterol absorption inhibitor. This specific isomer is often referred to as the "RSR isomer" in scientific literature due to the configuration of its chiral centers. [] It serves as a critical reference standard in the analysis and quality control of Ezetimibe drug manufacturing. By quantifying the presence of this isomer in Ezetimibe drug substances, researchers and manufacturers can ensure the purity and efficacy of the drug.
Molecular Structure Analysis
The molecular structure of (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one has been elucidated through various analytical techniques. Its structure comprises a central azetidinone ring with four distinct substituents: a 4-fluorophenyl group, a (R)-3-(4-fluorophenyl)-3-hydroxypropyl group, a 4-hydroxyphenyl group, and a carbonyl group. []
Applications
The primary application of (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one in scientific research is as a reference standard for the analysis and quality control of Ezetimibe. [] Its presence as an impurity in Ezetimibe drug substances can be quantified using techniques like high-performance liquid chromatography, ensuring the drug's purity and efficacy.
Related Compounds
Ezetimibe
Compound Description: Ezetimibe, chemically known as (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, is a medication used to lower cholesterol levels. It works by selectively inhibiting the absorption of cholesterol in the small intestine. Ezetimibe is commonly used in combination with statins to achieve greater reductions in cholesterol levels than either drug alone. [] It is metabolized in the liver primarily by glucuronidation, forming the inactive metabolite SCH 60663. [, ] Ezetimibe has been shown to be effective in lowering LDL-C, total cholesterol, and triglycerides, while also slightly increasing HDL-C levels. []
SCH 60663
Compound Description: SCH 60663, chemically known as 1-O-[4-[trans-(2S,3R)-1-(4-fluorophenyl)-4-oxo-3-[3(S)-hydroxy-3-(4-fluorophenyl)propyl]-2-azetidinyl]phenyl]-beta-D-glucuronic acid, is the major circulating metabolite of Ezetimibe in human plasma. [, ] It is formed by the glucuronidation of Ezetimibe, primarily by UDP-glucuronosyltransferases (UGTs) in the liver, specifically UGT1A1, UGT1A3, and UGT2B15. [] SCH 60663 is an inactive metabolite and is primarily excreted in the feces. []
Relevance: SCH 60663 is the glucuronide conjugate of Ezetimibe. [] This metabolic transformation highlights the potential for the target compound, structurally similar to Ezetimibe, to also undergo glucuronidation at the 4-hydroxyphenyl group. This modification could affect the target compound's pharmacological properties, including its absorption, distribution, metabolism, and excretion.
SCH 488128
Compound Description: SCH 488128, chemically known as 1-O-[1(S)-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-2(S)-(4-hydroxyphenyl)-4-oxo-3(R)-azetidinyl]propyl]-beta-D-glucopyranuronic acid, is a minor metabolite of Ezetimibe detected in trace amounts in dog and human plasma. [] It is formed by the glucuronidation of Ezetimibe at the benzylic hydroxyl group of the propyl side chain. [] The enzyme responsible for this specific glucuronidation is UGT2B7. []
Relevance: While SCH 488128 is a minor metabolite of Ezetimibe, its formation highlights an alternative site for glucuronidation on the molecule. [] The target compound, possessing a hydroxyl group at a different position on the propyl side chain, could potentially undergo similar glucuronidation. Understanding the metabolic pathways of the target compound, including potential glucuronidation sites, is crucial for predicting its pharmacokinetic profile and potential drug interactions.
Compound Description: This compound is a fungal biotransformation product of Ezetimibe, produced by Beauvaria bassiana and Cunninghamella blakesleeana. [] It differs from Ezetimibe by the presence of an α,β-unsaturated double bond in the propyl side chain.
Relevance: The formation of this compound demonstrates the fungal capability to modify Ezetimibe's structure through dehydration. [] This finding suggests the possibility of the target compound, with its structural similarities to Ezetimibe, also being susceptible to similar fungal biotransformations, potentially leading to the formation of novel derivatives.
Compound Description: This compound is another fungal biotransformation product of Ezetimibe, produced by Beauvaria bassiana and Cunninghamella blakesleeana. [] Unlike Ezetimibe, this compound contains a keto group at the β-position of the propyl side chain.
Relevance: This compound highlights the ability of fungi to oxidize Ezetimibe. [] The presence of a hydroxyl group in the target compound, at a different position in the side chain, raises the possibility of similar or different oxidation reactions occurring, potentially generating novel metabolites with altered biological activities.
Compound Description: This compound represents a further fungal biotransformation product of Ezetimibe by Beauvaria bassiana and Cunninghamella blakesleeana. [] This metabolite differs from Ezetimibe by the absence of the hydroxyl group on the propyl side chain.
Relevance: This biotransformation demonstrates the fungal capacity to reduce Ezetimibe. [] Although the target compound has a hydroxyl group at a different position, this finding suggests the possibility of similar reductive transformations occurring, potentially impacting its metabolic fate and pharmacological effects.
Compound Description: This compound is a final fungal biotransformation product of Ezetimibe, identified from cultures of Beauvaria bassiana and Cunninghamella blakesleeana. [] It exhibits a significant structural departure from Ezetimibe, with the β-lactam ring opened and rearranged.
Relevance: This substantial modification of Ezetimibe showcases the potential for fungi to catalyze complex structural rearrangements. [] Although the target compound differs in its stereochemistry, this observation suggests that it might also be susceptible to significant fungal biotransformations, potentially leading to the generation of structurally diverse and pharmacologically distinct derivatives.
Compound Description: This compound, also known as the RSR type isomer, is a key impurity identified during the synthesis of Ezetimibe. [] It possesses a similar core structure to Ezetimibe but differs in the stereochemistry at the 4-position of the β-lactam ring.
Relevance: The identification of this compound as a synthetic impurity underscores the importance of stereochemistry in the biological activity of Ezetimibe-like molecules. [] The target compound, differing in the stereochemistry at the 3-position of the propyl side chain and the 4-position of the β-lactam ring, further emphasizes the potential for diverse pharmacological profiles among closely related Ezetimibe analogs.
Compound Description: This compound is another key impurity found in Ezetimibe synthesis. [] It closely resembles Ezetimibe structurally but replaces the 4-fluorophenyl group attached to the nitrogen of the β-lactam ring with a phenyl group.
Relevance: This impurity highlights the sensitivity of Ezetimibe's activity to modifications on the nitrogen substituent of the β-lactam ring. [] Although the target compound retains the 4-fluorophenyl group at this position, its different stereochemistry, especially at the 4-position of the β-lactam ring, could influence its interaction with biological targets and result in altered pharmacological properties compared to Ezetimibe.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.